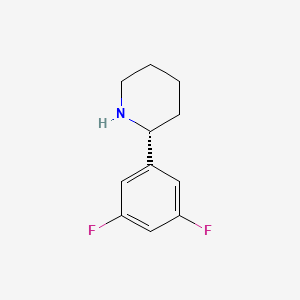

(2R)-2-(3,5-difluorophenyl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

(2R)-2-(3,5-difluorophenyl)piperidine |

InChI |

InChI=1S/C11H13F2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2/t11-/m1/s1 |

InChI Key |

SDDKKMYWKCKZGJ-LLVKDONJSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=CC(=CC(=C2)F)F |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Stereocontrol of 2r 2 3,5 Difluorophenyl Piperidine

Retrosynthetic Analysis of the (2R)-2-(3,5-Difluorophenyl)piperidine Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. airitilibrary.com For this compound, several retrosynthetic pathways can be envisioned to disconnect the core piperidine (B6355638) structure.

A primary disconnection can be made at the C2-aryl bond, suggesting a nucleophilic addition of a 3,5-difluorophenyl organometallic reagent to a suitable piperidine precursor, such as a cyclic imine or its equivalent. Another key disconnection is at the C-N bonds within the piperidine ring. This approach often leads to acyclic precursors, such as 1,5-aminoaldehydes or aminoketones, which can undergo intramolecular cyclization. A third strategy involves disconnecting the C2-C3 and C6-N1 bonds, which points towards cycloaddition reactions.

These disconnections reveal several potential synthetic precursors and corresponding strategies:

Strategy A (C2-Aryl Disconnection): This approach relies on the formation of the bond between the piperidine ring and the difluorophenyl group. This can be achieved via the addition of a (3,5-difluorophenyl)magnesium bromide or -lithium reagent to an electrophilic piperidine precursor like a Δ¹-piperideine derivative.

Strategy B (N1-C2 and C5-C6 Disconnection): This pathway suggests an aza-Diels-Alder reaction, where an imine acts as the dienophile and a suitable diene provides the four carbons needed to complete the ring.

Strategy C (N1-C6 Disconnection): This involves the cyclization of a linear amino-aldehyde or amino-ketone precursor. The chirality can be introduced through asymmetric reduction of a ketone or by using a chiral starting material.

Strategy D (Pyridine Reduction): A conceptually straightforward approach involves the asymmetric reduction of a 2-(3,5-difluorophenyl)pyridine (B7992249) precursor. This method directly installs the piperidine ring and the stereocenter in a single, highly atom-economical step. nih.gov

Development of Enantioselective Synthetic Routes

The synthesis of enantiomerically pure this compound necessitates the use of asymmetric synthesis techniques. These methods can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated synthesis, and chiral pool-based approaches.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. mdpi.com This is often the most efficient and economical method for industrial-scale synthesis.

Organocatalysis employs small, chiral organic molecules to catalyze chemical transformations. Proline and its derivatives are common organocatalysts used in the asymmetric synthesis of piperidines. nih.gov One established strategy is the organocatalytic asymmetric Mannich reaction. For instance, a one-pot, three-component reaction between an aldehyde, an amine, and a ketone, catalyzed by a chiral proline derivative, can generate a precursor that cyclizes to form the piperidine ring.

Another powerful organocatalytic method involves the asymmetric Michael addition to an α,β-unsaturated compound, followed by intramolecular cyclization. This approach can be used to construct the piperidine skeleton with high enantioselectivity. mdpi.com While specific examples for this compound are not extensively documented, the general applicability of these methods provides a viable pathway.

Table 1: Illustrative Organocatalytic Approaches for Piperidine Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Typical ee (%) |

|---|---|---|---|---|

| Proline | Mannich Reaction | Aldehyde, Amine, Ketone | 2-Substituted Piperidine | >90 |

| Chiral Thiourea | Michael Addition/Cyclization | α,β-Unsaturated Ester, Amino-malonate | Functionalized Piperidine | 90-97 |

Note: Data is representative of general methods and may not reflect the synthesis of the specific target compound.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, offering a wide range of transformations for constructing chiral molecules. rsc.org The most direct catalytic asymmetric route to 2-arylpiperidines is the hydrogenation of the corresponding 2-arylpyridine. nih.gov

Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands have proven highly effective for the asymmetric hydrogenation of N-activated pyridinium (B92312) salts. nih.govsnnu.edu.cn The pyridine (B92270) ring is first activated by N-acylation or N-alkylation, making it more susceptible to reduction. The chiral catalyst then coordinates to the substrate and delivers hydrogen stereoselectively, establishing the (R) stereocenter at C2.

Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation for Piperidine Synthesis

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Alkyl-N-benzylpyridinium salt | (R)-2-Alkyl-N-benzylpiperidine | High | up to 93 |

| [Rh(COD)₂]BF₄ / Josiphos | 2-Arylpyridine | (R)-2-Arylpiperidine | >95 | >99 |

Note: This table presents data for analogous systems to illustrate the potential of the methodology for synthesizing this compound. nih.gov

Another powerful transition-metal-catalyzed method is the asymmetric cyclizative aminoboration of alkenes, which can create substituted piperidines with excellent stereocontrol. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed. Evans oxazolidinones and pseudoephedrine amides are common examples.

In a potential synthesis of this compound, a chiral auxiliary could be attached to a glutaric acid derivative. Subsequent steps, including reduction and cyclization, would be directed by the auxiliary. A key step could involve the diastereoselective addition of a 3,5-difluorophenyl organometallic reagent to a cyclic imine intermediate appended with a chiral auxiliary. The steric hindrance imposed by the auxiliary would favor attack from one face, leading to the desired (R) configuration. Finally, cleavage of the auxiliary would yield the target molecule. nih.gov

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Stereocontrol Mechanism |

|---|---|---|

| Evans Oxazolidinone | Alkylation, Aldol Reaction | Forms a chelated enolate, blocking one face from electrophilic attack. |

| Pseudoephedrine | Alkylation of Amide Enolate | The enolate chelates to lithium, and the phenyl and methyl groups block one face. |

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes. A synthesis starting from a chiral pool compound has the advantage of building upon pre-existing stereocenters.

For the synthesis of this compound, a suitable starting material from the chiral pool could be (R)-pipecolic acid or L-lysine. For example, L-lysine could be elaborated through selective protection of its functional groups, followed by cyclization to form the piperidine ring. The carboxylic acid functionality could then be converted into the 3,5-difluorophenyl group through a series of transformations, potentially involving a Curtius rearrangement or a coupling reaction, although this route can be lengthy. A more direct approach would utilize (R)-pipecolic acid, where the carboxylic acid at C2 is the handle for introducing the aryl group, though this would likely proceed with inversion of stereochemistry or require a stereoretentive process.

Diastereoselective Synthesis with Subsequent Chiral Resolution Techniques

The synthesis of enantiomerically pure 2-substituted piperidines, such as this compound, frequently employs methods that first generate a mixture of stereoisomers, which are then separated. While direct asymmetric synthesis is an alternative, diastereoselective approaches followed by chiral resolution remain a powerful and common strategy.

One of the most effective methods for resolving racemic 2-arylpiperidines is kinetic resolution. nih.govnih.gov This technique introduces a chiral reagent or catalyst that reacts at a different rate with each enantiomer of the racemic starting material. Consequently, one enantiomer is consumed to form a new product, leaving the unreacted, desired enantiomer in a state of high enantiomeric purity. whiterose.ac.uk

A prominent example of this approach involves the use of a chiral base system, such as n-butyllithium (n-BuLi) in combination with a chiral ligand like (+)-sparteine. whiterose.ac.uk This complex selectively deprotonates one enantiomer of an N-Boc protected 2-arylpiperidine at the position adjacent to the nitrogen. The resulting organolithium intermediate is then quenched with an electrophile, such as methyl chloroformate. This process selectively converts one enantiomer into a 2,2-disubstituted product, allowing the unreacted enantiomer to be recovered with a high enantiomeric ratio (e.r.). whiterose.ac.ukwhiterose.ac.uk The choice of the chiral ligand is crucial; for instance, using (–)-sparteine can invert the selectivity, allowing for the isolation of the other enantiomer. whiterose.ac.uk

Alternative resolution techniques include chromatographic methods. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can effectively separate enantiomers of piperidine derivatives. nih.gov Commercially available columns with cellulose-based CSPs have demonstrated success in resolving racemic mixtures of related piperidine compounds. nih.gov

Optimization of Reaction Conditions for Yield and Enantiomeric Excess

Achieving optimal yield and high enantiomeric excess (e.e.) is paramount in the synthesis of enantiopure compounds. For kinetic resolution processes, several reaction parameters must be carefully controlled and optimized. These include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

The kinetic resolution of 2-arylpiperidines using n-BuLi and (+)-sparteine is typically conducted at low temperatures, such as -78 °C, to maximize selectivity. whiterose.ac.ukwhiterose.ac.uk The stoichiometry of the organolithium reagent and the chiral ligand relative to the piperidine substrate is a critical factor. Using slightly less than one equivalent of the chiral base ensures that the reaction does not proceed to completion, which is a fundamental requirement for a successful kinetic resolution. whiterose.ac.uk

The nature of the substituent on the aryl ring can also influence the reaction conditions required. For instance, substrates with electron-donating groups like a methoxy (B1213986) group may require more equivalents of the chiral base to achieve good enantiomeric ratios, possibly due to coordination of the base with the oxygen atom. whiterose.ac.uk The reaction time is another variable that can be adjusted to optimize the balance between conversion and selectivity.

The following table illustrates the results of a kinetic resolution applied to various N-Boc-2-aryl-4-methylenepiperidines, demonstrating how the aryl substituent affects the outcome under optimized conditions.

| Entry | Aryl Group (Ar) | Recovered Piperidine Yield (%) | Recovered Piperidine e.r. | Selectivity Factor (s) |

| 1 | Phenyl | 41 | 97:3 | ~16 |

| 2 | 4-Fluorophenyl | 41 | 99:1 | ~35 |

| 3 | 4-Chlorophenyl | 41 | 94:6 | ~15 |

| 4 | 4-(Trifluoromethyl)phenyl | 41 | 95:5 | ~16 |

| 5 | 4-Methoxyphenyl | 38 | 94:6 | ~15 |

| This table is generated based on data for analogous compounds to illustrate optimization principles. Data adapted from studies on kinetic resolution of 2-aryl-4-methylenepiperidines. whiterose.ac.uk |

Purification and Isolation Techniques for Enantiopure this compound

Following the synthetic and resolution steps, rigorous purification and isolation procedures are necessary to obtain the enantiopure target compound. The specific techniques employed depend on the nature of the products and byproducts from the preceding reactions.

In the case of kinetic resolution, the primary purification challenge is to separate the unreacted enantiomerically enriched piperidine from the newly formed, derivatized product. Column chromatography is a standard and effective method for this separation. whiterose.ac.uk

To further enhance the enantiomeric purity of the isolated compound, recrystallization is a highly effective technique. nih.gov The enantiomerically enriched piperidine can be converted into a salt, such as a hydrochloride (HCl) salt, by treatment with an acid. Chiral compounds often form crystalline salts, and the process of recrystallization can selectively favor the incorporation of the major enantiomer into the crystal lattice, leaving the minor enantiomer behind in the solution. This process can significantly increase the enantiomeric purity, often to levels exceeding 99:1 e.r. nih.gov After recrystallization, the pure salt can be neutralized to yield the free base form of the enantiopure piperidine. The final product's purity and identity are typically confirmed using analytical techniques such as chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy.

The following table demonstrates the impact of recrystallization on enantiomeric purity for a related chiral piperidine.

| Compound | Enantiomeric Ratio (Before Recrystallization) | Enantiomeric Ratio (After Recrystallization of HCl Salt) |

| Enriched Piperidine Derivative | 94:6 | >99:1 |

| This table illustrates the typical enhancement of enantiopurity achievable through salt recrystallization, based on findings for similar compounds. whiterose.ac.uknih.gov |

Advanced Spectroscopic and Stereochemical Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.gov For (2R)-2-(3,5-difluorophenyl)piperidine, the molecular formula is C₁₁H₁₃F₂N.

The theoretical exact mass, calculated from the most abundant isotopes of its constituent atoms (carbon-12, hydrogen-1, fluorine-19, and nitrogen-14), is 197.10160574 Da. nih.gov In a typical HRMS experiment, the compound would be ionized (e.g., via electrospray ionization, ESI) to produce the protonated molecule [M+H]⁺. The instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would then measure the mass-to-charge ratio (m/z) of this ion. mdpi.com An experimentally determined mass that matches the theoretical value to within a few parts per million (ppm) provides unequivocal confirmation of the compound's molecular formula.

Table 1: Predicted HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M] | C₁₁H₁₃F₂N | 197.1016 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The 3,5-difluorophenyl group would exhibit two types of signals: a triplet for the single proton at the C4' position due to coupling with the two equivalent fluorine atoms, and a multiplet (often appearing as a doublet of triplets) for the two equivalent protons at the C2' and C6' positions. The piperidine (B6355638) ring protons would present more complex signals due to overlapping multiplets and diastereotopicity. The proton at C2, adjacent to the aromatic ring, would likely appear as a distinct multiplet at a downfield position compared to other aliphatic protons. The N-H proton of the secondary amine would typically appear as a broad singlet.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, as the C2'/C6' and C3'/C5' pairs of the aromatic ring are chemically equivalent. The carbons bonded to fluorine (C3' and C5') would exhibit strong coupling (¹JCF), appearing as large doublets. The other aromatic carbons would show smaller C-F couplings (²JCF, ³JCF). The five carbons of the piperidine ring would appear in the upfield aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | 1.5 - 2.5 (broad s) | - |

| C2-H | 3.5 - 4.0 (m) | 55 - 60 |

| C3-H₂ | 1.5 - 2.0 (m) | 25 - 30 |

| C4-H₂ | 1.4 - 1.9 (m) | 24 - 28 |

| C5-H₂ | 1.6 - 2.1 (m) | 26 - 32 |

| C6-H₂ | 2.8 - 3.3 (m) | 45 - 50 |

| C1' | - | 145 - 150 (t) |

| C2'-H, C6'-H | 6.9 - 7.1 (m) | 110 - 115 (d) |

| C3', C5' | - | 161 - 165 (d, ¹JCF ≈ 245 Hz) |

| C4'-H | 6.6 - 6.8 (tt) | 102 - 106 (t) |

Note: Predicted values are based on typical ranges for similar structural motifs. Multiplicity (s: singlet, d: doublet, t: triplet, m: multiplet) and coupling constants (J) are influenced by the solvent and specific conformation.

Given the presence of fluorine, ¹⁹F NMR is an essential characterization technique. nih.gov It offers high sensitivity and a wide chemical shift range, making it very responsive to the local electronic environment. biophysics.org For this compound, the two fluorine atoms on the phenyl ring are chemically and magnetically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp singlet. The chemical shift would be in the typical range for aryl fluorides.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons within the piperidine ring, for example, by showing a correlation between the proton at C2 and the adjacent protons at C3.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the definitive assignment of carbon signals based on their corresponding, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is vital for establishing connectivity across quaternary carbons and heteroatoms. For this molecule, key HMBC correlations would be observed from the C2 proton of the piperidine ring to the C1' and C2'/C6' carbons of the phenyl ring, unequivocally linking the two ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | 3300 - 3350 | Medium-Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1580 - 1620 | Medium-Strong |

| N-H | Bend | 1500 - 1550 | Medium |

| C-F (Aryl Fluoride) | Stretch | 1100 - 1250 | Strong |

Note: Predicted values are based on standard functional group absorption ranges.

Determination of Absolute Configuration

The designation "(2R)" specifies the absolute configuration at the chiral center (C2). Experimental confirmation of this stereochemistry is critical. nih.gov Several methods can be employed for this purpose.

X-ray Crystallography: If a suitable single crystal of the compound or a salt derivative (e.g., hydrochloride or tartrate) can be grown, X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure and thus the absolute configuration. nih.gov

Chiroptical Spectroscopy (VCD/ECD): Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light. researchgate.net By comparing the experimental VCD or ECD spectrum with a theoretical spectrum generated for the (2R)-enantiomer using quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration can be confidently assigned. researchgate.net

Chiral Synthesis: Synthesizing the molecule from a starting material of known absolute configuration via a stereochemically defined reaction pathway can also serve as proof of the final product's configuration.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

X-ray Crystallography of Chiral Derivatives or Salts

X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This technique requires the formation of a high-quality single crystal. For molecules that are oils or difficult to crystallize on their own, the formation of a salt with a chiral acid or base of known absolute configuration (a chiral auxiliary) can facilitate crystallization and allow for the determination of the stereochemistry of the target molecule.

In a hypothetical crystallographic study of a chiral salt of this compound, the resulting data would provide precise three-dimensional coordinates of each atom in the crystal lattice. This information would confirm the (R) configuration at the C2 position of the piperidine ring and detail the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the 3,5-difluorophenyl substituent.

Hypothetical Crystallographic Data Table for a Chiral Salt of this compound:

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | e.g., Orthorhombic |

| Space Group | e.g., P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules/unit cell) | Integer value |

| Final R-factor | Value indicating quality of fit |

| Absolute Configuration | Confirmed as (R) |

| Piperidine Ring Conformation | e.g., Chair with equatorial substituent |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. As a technique sensitive to the stereochemical environment, VCD provides detailed information about the absolute configuration and solution-state conformation of chiral molecules. The experimental VCD spectrum is typically compared with a theoretically predicted spectrum generated through quantum chemical calculations (e.g., using Density Functional Theory, DFT).

A VCD analysis of this compound would involve recording its spectrum in a suitable solvent and comparing it to the calculated spectrum for the (R)-enantiomer. A good match between the experimental and calculated spectra would provide strong evidence for the absolute configuration. The VCD spectrum would exhibit characteristic positive and negative bands corresponding to specific vibrational modes of the molecule.

Hypothetical VCD Spectral Data for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Experimental VCD Sign | Theoretical VCD Sign (for R) |

|---|---|---|---|

| ~2950 | C-H stretch (piperidine) | +/- | +/- |

| ~1600 | C=C stretch (aromatic) | +/- | +/- |

Electronic Circular Dichroism (ECD) Spectroscopy and Optical Rotatory Dispersion (ORD)

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that probe the electronic transitions of a chiral molecule. ECD measures the differential absorption of left and right circularly polarized UV-Vis light, resulting in a spectrum with positive or negative peaks known as Cotton effects. ORD measures the variation of the angle of optical rotation as a function of the wavelength of light. The two phenomena are related through the Kronig-Kramers transforms.

For this compound, the aromatic chromophore is expected to give rise to characteristic ECD signals. Similar to VCD, the experimental ECD spectrum would be compared to a spectrum predicted by time-dependent DFT (TD-DFT) calculations to assign the absolute configuration. The ORD curve would show the change in optical rotation, which becomes particularly pronounced near the wavelengths of electronic absorption.

Hypothetical ECD and ORD Data for this compound:

| Technique | Parameter | Expected Observation |

|---|---|---|

| ECD | Wavelength of Cotton Effect (λmax) | e.g., ~260 nm (aromatic π→π*) |

| Sign of Cotton Effect | Positive or Negative | |

| ORD | Specific Rotation [α] at 589 nm (D-line) | Specific value (e.g., +X°) |

Computational Chemistry and Theoretical Investigations of 2r 2 3,5 Difluorophenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, we can determine the electron distribution and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties. For (2R)-2-(3,5-difluorophenyl)piperidine, these calculations can predict its most stable three-dimensional structures and its electronic characteristics.

The piperidine (B6355638) ring is known to exist predominantly in a chair conformation to minimize angular and torsional strain. For a 2-substituted piperidine like this compound, the substituent can be in either an axial or an equatorial position. The relative stability of these two conformers is determined by a balance of steric and electronic effects.

In the case of 2-aryl-piperidines, the bulky aryl group generally prefers the equatorial position to avoid 1,3-diaxial interactions with the hydrogen atoms on the piperidine ring. nih.gov However, the presence of fluorine atoms on the phenyl ring can introduce complex electronic interactions that may influence this preference. The chair conformer with the 2-methyl group in an equatorial orientation is favored in 1,2-dimethylpiperidine, while the axial conformer is modestly favored for 2-methyl-1-phenylpiperidine. acs.org

A hypothetical energy landscape for this compound would likely show two low-energy chair conformers (one with the 3,5-difluorophenyl group axial, one with it equatorial) and higher-energy twist-boat conformers. Density Functional Theory (DFT) calculations on related N-acylpiperidines have shown the twist-boat conformation to be less favorable than the chair conformation. acs.org

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents theoretical values based on related compounds and is for illustrative purposes.

| Conformer | Dihedral Angle (°C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Equatorial-Chair | 60 | 0.00 | 95.7 |

| Axial-Chair | 180 | 2.50 | 1.3 |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies greater stability. mdpi.com

For this compound, the HOMO is expected to be localized on the electron-rich piperidine ring, specifically the nitrogen atom's lone pair. The LUMO is likely to be centered on the electron-deficient 3,5-difluorophenyl ring, due to the electron-withdrawing nature of the fluorine atoms. A smaller HOMO-LUMO gap suggests higher reactivity. semanticscholar.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents theoretical values based on related compounds and is for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.0 |

Based on the FMO analysis, we can predict the reactivity and stability of this compound. The relatively large hypothetical HOMO-LUMO gap of 5.5 eV suggests that the molecule is likely to be chemically stable.

Several global reactivity descriptors can be calculated from the HOMO and LUMO energies:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Potential (μ): The negative of electronegativity, calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as μ² / (2η).

A higher chemical hardness and lower electrophilicity index are generally associated with greater stability.

Table 3: Predicted Reactivity Descriptors for this compound This table presents theoretical values based on related compounds and is for illustrative purposes.

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | 2.75 eV |

| Chemical Potential (μ) | -3.75 eV |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict how a ligand might interact with a protein's binding site.

Piperidine derivatives are known to interact with a wide range of biological targets. tandfonline.com For instance, they are known to bind to opioid receptors, pancreatic lipase, and various other enzymes and receptors. tandfonline.commdpi.com In a hypothetical docking study of this compound, we can anticipate several key interactions:

Hydrogen Bonding: The N-H group of the piperidine ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket.

Pi-Stacking: The aromatic ring can participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atoms on the phenyl ring could potentially form halogen bonds with electron-rich atoms in the receptor.

Table 4: Hypothetical Interaction Modeling with Selected Protein Targets This table presents theoretical interactions based on studies of related piperidine derivatives and is for illustrative purposes.

| Hypothetical Target | PDB ID | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| μ-Opioid Receptor | 5C1M | Asp147, Tyr148, Trp318 | Hydrogen Bonding, Hydrophobic |

| Pancreatic Lipase | 1LPB | Phe77, Ser152 | Hydrogen Bonding, Hydrophobic |

The strength of the interaction between a ligand and a receptor can be quantified by the binding energy. Lower binding energy indicates a more stable complex. Computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Linear Interaction Energy (LIE) are often used to estimate binding free energies from molecular dynamics simulations. researchgate.net

For this compound, the binding energy would be influenced by the sum of the interactions described above. The 3,5-difluorophenyl group and the piperidine nitrogen would be considered "interaction hotspots," as they are the primary sites of interaction with a receptor.

Table 5: Predicted Binding Energies for this compound with Hypothetical Targets This table presents theoretical values based on studies of related piperidine derivatives and is for illustrative purposes.

| Hypothetical Target | Predicted Binding Energy (kcal/mol) |

|---|---|

| μ-Opioid Receptor | -9.5 |

| Pancreatic Lipase | -8.0 |

This theoretical investigation, based on established computational chemistry principles and data from analogous compounds, provides a foundational understanding of the likely structural and electronic properties of this compound. The analysis suggests that the compound exists predominantly in a stable equatorial-chair conformation. The electronic properties, as described by FMO theory, indicate a stable molecule with predictable reactivity. Furthermore, hypothetical molecular docking studies suggest that this compound has the potential to interact with various biological targets through a combination of hydrogen bonding, hydrophobic interactions, and pi-stacking. It is important to emphasize that these findings are predictive and await experimental validation. Future dedicated computational and experimental studies on this compound are necessary to confirm and expand upon these theoretical insights.

Structure Activity Relationship Sar Studies and Molecular Design of 2r 2 3,5 Difluorophenyl Piperidine Analogs

Design Principles for Systematic Structural Modifications

The molecular architecture of (2R)-2-(3,5-difluorophenyl)piperidine offers several strategic points for chemical modification. These include the piperidine (B6355638) nitrogen, various positions on the piperidine ring, and the difluorophenyl moiety. A systematic approach to modifying these positions allows for a comprehensive understanding of how structural changes influence biological activity.

The secondary amine of the piperidine ring is a primary target for modification. N-alkylation, N-acylation, and N-arylation can significantly impact the compound's polarity, basicity, and ability to form hydrogen bonds. These changes, in turn, can affect receptor binding, membrane permeability, and metabolic stability. For instance, the introduction of small alkyl groups (e.g., methyl, ethyl) may enhance lipophilicity, while larger or functionalized substituents can be used to probe for additional binding pockets or introduce new pharmacophoric features.

Furthermore, substitution at the C3, C4, and C5 positions of the piperidine ring can influence the molecule's conformation and introduce new interactions with the biological target. The stereochemistry of these substituents is also a crucial factor, as different stereoisomers can exhibit distinct biological profiles.

| Modification Site | Type of Modification | Potential Impact on Properties |

| Piperidine Nitrogen | N-alkylation, N-acylation, N-arylation | Altered basicity, lipophilicity, and hydrogen bonding capacity |

| C3 Position | Alkyl, hydroxyl, or other functional groups | Conformational changes, new interactions |

| C4 Position | Introduction of polar or non-polar groups | Modulation of physicochemical properties |

| C5 Position | Functionalization to probe binding site | Exploration of additional receptor interactions |

| Modification | Position on Phenyl Ring | Rationale |

| Addition of electron-donating group | C2, C4, C6 | To increase electron density and potentially enhance pi-stacking interactions. |

| Addition of electron-withdrawing group | C2, C4, C6 | To further decrease electron density and modulate electrostatic interactions. |

| Replacement of fluorine | C3, C5 | To assess the specific role of the fluorine atoms in binding. |

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry to fine-tune the properties of a lead compound. In the context of this compound, the piperidine ring could be replaced with other saturated heterocycles such as pyrrolidine (B122466) or morpholine (B109124) to assess the impact of ring size and heteroatom composition on activity. Similarly, the difluorophenyl moiety could be replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl) to explore different electronic and steric requirements for optimal biological activity.

| Original Moiety | Bioisosteric Replacement | Potential Advantage |

| Piperidine | Pyrrolidine, Azepane | Altered ring conformation and pKa |

| Phenyl | Pyridyl, Thienyl | Introduction of heteroatoms for new interactions, altered electronics |

| Fluorine | Chlorine, Hydroxyl, Cyano | Modulation of electronics, hydrogen bonding potential, and size |

Synthesis of a Focused Library of this compound Derivatives and Stereoisomers

The synthesis of a focused library of analogs is essential to systematically explore the SAR. A common synthetic strategy involves the enantioselective synthesis of the core this compound scaffold, followed by diversification at the key modification points. For example, the piperidine nitrogen can be readily functionalized through standard N-alkylation or acylation reactions. The synthesis of derivatives with modifications on the piperidine ring or the aromatic moiety often requires more elaborate multi-step synthetic sequences. The development of efficient and stereoselective synthetic routes is crucial for accessing a diverse range of analogs for biological evaluation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound series, a QSAR model can be developed using the biological activity data from the synthesized library of analogs.

A typical QSAR study involves the following steps:

Data Set Preparation: A dataset of analogs with their corresponding biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

A well-validated QSAR model can be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and guiding the design of new analogs with improved potency.

| QSAR Parameter | Description | Significance |

| r² (Coefficient of Determination) | A measure of how well the model fits the training data. | A value close to 1 indicates a good fit. |

| q² (Cross-validated r²) | A measure of the model's predictive ability, determined by internal validation. | A high q² suggests good predictive power. |

| External Validation | The model's ability to predict the activity of an external set of compounds not used in model development. | Confirms the generalizability of the QSAR model. |

By integrating these design principles, synthetic strategies, and computational modeling, a comprehensive understanding of the SAR of this compound analogs can be achieved, paving the way for the development of optimized and potent therapeutic agents.

In Vitro Biological Evaluation and Mechanistic Investigations

Target Identification and Engagement Studies

No specific target identification or engagement studies for (2R)-2-(3,5-difluorophenyl)piperidine have been reported in the public domain. Consequently, there is no data available for the following subsections.

There is no available data on the binding affinity of this compound to any G-protein coupled receptors (GPCRs), ion channels, or other receptor types.

No studies have been published detailing the inhibitory or activating effects of this compound on any enzymes, such as kinases, proteases, or hydrolases.

There is no information regarding the ability of this compound to inhibit or modulate the activity of any neurotransmitter or other cellular transporters.

Cell-Based Assays for Pathway Modulation and Phenotypic Screening

Consistent with the lack of target identification, there are no published cell-based assay results to describe the effects of this compound on cellular functions or signaling pathways.

No data is available from reporter gene assays to indicate whether this compound can modulate gene expression.

There are no high-content imaging studies that have assessed the impact of this compound on cellular morphology or the function of organelles.

Biochemical and Biophysical Characterization of Molecular Interactions

The elucidation of the molecular interactions between a compound and its biological target is fundamental to understanding its mechanism of action. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide direct, label-free measurement of binding thermodynamics and kinetics, respectively.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique used to directly measure the heat changes that occur during a binding event. nih.gov This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nicoyalife.com The thermodynamic profile provides deep insights into the forces driving the binding process.

In a representative experiment studying the binding of a fluorinated ligand to a protein target, ITC can reveal the subtle contributions of fluorine atoms to the binding energetics. For instance, a study comparing a tetrafluorinated ligand to its non-fluorinated counterpart binding to human carbonic anhydrase I demonstrated that while the fluorinated compound appeared to have a much stronger affinity, a thermodynamic analysis revealed the intrinsic binding affinities were very similar once protonation effects were accounted for. nih.gov

Below is an example of thermodynamic data that could be obtained from an ITC experiment for a compound interacting with a target protein.

Table 1: Representative Thermodynamic Binding Parameters Determined by ITC

| Compound | K d (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |

|---|---|---|---|---|

| Ligand A (Non-fluorinated) | 250 | -8.5 | -1.2 | 1.05 |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a real-time, label-free optical technique for monitoring molecular interactions. springernature.com It is widely used in drug discovery to measure the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). youtube.com

In a typical SPR experiment, a protein target is immobilized on a sensor chip, and the compound of interest flows over the surface. The binding and dissociation are monitored by changes in the refractive index at the surface. nih.gov A study on small molecule inhibitors binding to carbonic anhydrase II (CAII) provides a clear example of how SPR is used to determine the binding kinetics for a range of compounds.

The data below illustrates the type of kinetic and affinity data obtained from an SPR analysis.

Table 2: Representative Kinetic and Affinity Data from SPR Analysis

| Compound | k a (1/Ms) | k d (1/s) | K D (nM) |

|---|---|---|---|

| Inhibitor X | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |

| Inhibitor Y | 1.8 x 10^5 | 9.0 x 10^-4 | 5.0 |

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

Early assessment of a compound's ADME properties is crucial for predicting its pharmacokinetic behavior in vivo. In vitro assays provide a high-throughput and cost-effective means to evaluate these characteristics.

Metabolic Stability in Liver Microsomes and Hepatocytes

Metabolic stability assays are conducted to estimate a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily located in the liver. biosensingusa.com These assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. mdpi.com The results are often expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint).

A study on a series of piperidine (B6355638) analogues of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines demonstrated improved metabolic stability in rat liver microsomes for the piperidine-containing compounds compared to their piperazine (B1678402) counterparts. mdpi.com This highlights how structural modifications can significantly impact metabolic clearance.

The following table presents hypothetical metabolic stability data for a series of related compounds.

Table 3: Representative Metabolic Stability in Human Liver Microsomes

| Compound | In Vitro t 1/2 (min) | Intrinsic Clearance (µL/min/mg protein) |

|---|---|---|

| Analog 1 | 15 | 92.4 |

| Analog 2 (difluoro-) | 45 | 30.8 |

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and availability to reach its target and metabolizing enzymes. emory.edu Only the unbound (free) fraction of a drug is pharmacologically active. emory.edu Equilibrium dialysis is a common method used to determine the percentage of a compound that is bound to plasma proteins.

In a study of bridged piperidine analogues, the plasma protein binding of selected compounds was measured across different species (human, rat, and mouse), revealing high protein binding for the active drugs.

The table below shows representative plasma protein binding data.

Table 4: Representative Plasma Protein Binding Data

| Compound | Human Plasma (% Bound) | Rat Plasma (% Bound) | Mouse Plasma (% Bound) |

|---|---|---|---|

| Compound X | 98.5 | 97.2 | 96.8 |

| Compound Y | 99.1 | 98.5 | 98.2 |

Permeability Studies using Cellular Monolayers (e.g., Caco-2, MDCK)

Cell-based permeability assays, most commonly using the Caco-2 cell line, are the gold standard for predicting intestinal drug absorption in vitro. Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, moderate, or high permeability. These studies can also identify whether a compound is a substrate for efflux transporters like P-glycoprotein by measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

The table below provides an example of Caco-2 permeability data for a set of compounds.

Table 5: Representative Caco-2 Cell Permeability Data

| Compound | P app (A-B) (10^-6 cm/s) | P app (B-A) (10^-6 cm/s) | Efflux Ratio | Permeability Classification |

|---|---|---|---|---|

| Compound 1 | 0.8 | 2.5 | 3.1 | Low (Efflux Substrate) |

| Compound 2 | 5.2 | 5.5 | 1.1 | Moderate |

Chemical Biology Applications of 2r 2 3,5 Difluorophenyl Piperidine

Development of Bioconjugatable Probes for Target Deconvolution

No research data is currently available on the development of bioconjugatable probes derived from (2R)-2-(3,5-difluorophenyl)piperidine for the purpose of target deconvolution. The process of creating such probes would typically involve chemically modifying the parent compound to include a reactive handle or a reporter tag, such as a biotin (B1667282) or a fluorescent dye, while aiming to retain its original biological activity. This modified molecule could then be used in complex biological samples to isolate and identify its binding partners, a critical step in understanding a compound's mechanism of action. However, no studies describing these modifications or applications for this compound have been published.

Application as a Chemical Probe for Elucidating Biological Pathways

There are no published studies that describe the use of this compound as a chemical probe to investigate and elucidate biological pathways. A chemical probe is a small molecule used to study biological systems with high potency and selectivity for its target. While the structure of this compound suggests potential biological activity, its specific targets and its effects on cellular or organismal pathways have not been characterized in the scientific literature, precluding its use as a well-validated chemical probe.

Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

While classical methods for piperidine (B6355638) synthesis are well-established, future research must prioritize the development of more efficient, stereoselective, and environmentally benign routes to access (2R)-2-(3,5-difluorophenyl)piperidine and its analogues. The principles of green chemistry—such as atom economy, use of safer solvents, and catalytic reactions—are paramount. nih.govresearchgate.netunibo.it

Future synthetic explorations could focus on several key areas:

Asymmetric Catalysis : The development of catalytic asymmetric hydrogenation of corresponding pyridine (B92270) precursors or their derivatives using transition metals like rhodium, iridium, or ruthenium presents a highly efficient route to chiral piperidines. nih.govmdpi.com Research could focus on designing novel chiral ligands that provide high enantioselectivity for the specific (2R) stereoisomer. A rhodium-catalyzed asymmetric reductive Heck reaction, for example, has been shown to be effective for creating enantioenriched 3-substituted piperidines from arylboronic acids and could be adapted for 2-substituted analogues. snnu.edu.cn

Flow Chemistry : The use of continuous flow reactors can offer significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. nih.gov Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing waste. This is particularly relevant for potentially hazardous reactions or when using unstable intermediates. nih.gov

Biocatalysis : Employing enzymes or whole-cell systems for key synthetic steps can provide unparalleled stereoselectivity under mild, aqueous conditions. Future work could involve screening for or engineering enzymes (e.g., imine reductases or transaminases) capable of producing the desired (2R) enantiomer with high fidelity.

Sustainable Reagents and Solvents : A significant goal is to replace hazardous reagents and solvents. unibo.itrsc.org Research into using bio-renewable starting materials, such as synthesizing piperidines from compounds like 2,5-bis(aminomethyl)furan, represents a move towards greater sustainability. rsc.org Similarly, exploring the use of greener solvents like cyclopentyl methyl ether (CPME) can reduce the environmental impact of the synthesis. nih.gov

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Asymmetric Catalysis | High enantioselectivity, high efficiency, catalytic nature reduces waste. | Development of novel chiral ligands (e.g., for Rh, Ir, Ru catalysts) specific for the target molecule. nih.govsnnu.edu.cn |

| Flow Chemistry | Improved safety, precise control over reaction parameters, scalability, potential for automation. nih.gov | Optimization of reactor design and reaction conditions for continuous production. |

| Biocatalysis | Exceptional stereoselectivity, mild reaction conditions (aqueous media, room temp), environmentally friendly. | Screening and engineering of enzymes (e.g., imine reductases) for specific substrate acceptance. |

| Green Solvents/Reagents | Reduced environmental footprint, improved process safety. unibo.it | Replacing traditional solvents with bio-based alternatives; sourcing starting materials from renewable feedstocks. rsc.org |

Expansion of SAR Studies to Diversified Scaffolds and Chemical Space

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, future SAR studies should systematically explore how structural modifications impact its biological profile. The difluorophenyl and piperidine moieties offer multiple points for diversification.

Key areas for SAR expansion include:

Modification of the Phenyl Ring : The electronic properties of the phenyl ring can be tuned by altering the number, position, and nature of the fluorine substituents. nih.gov Exploring other halogen substitutions (Cl, Br) or introducing small electron-donating (e.g., methyl) or electron-withdrawing (e.g., trifluoromethyl) groups could significantly alter target affinity and selectivity. nih.gov

Substitution on the Piperidine Ring : The piperidine ring itself offers several positions for substitution. Introducing small alkyl groups at the C3, C4, or C5 positions can probe the steric tolerance of the target's binding pocket. nih.gov Furthermore, incorporating polar functional groups (e.g., hydroxyl, amino) could introduce new hydrogen bonding interactions, potentially enhancing affinity and altering pharmacokinetic properties. mdpi.com

N-Substitution : The piperidine nitrogen is a key handle for modification. Introducing various alkyl or aryl groups, or linking it to other pharmacophores, can explore new chemical space and potentially lead to compounds with novel or dual-target activities.

Scaffold Hopping and Bioisosteric Replacement : Future research could involve replacing the piperidine ring with other N-heterocycles (e.g., pyrrolidine (B122466), morpholine) or replacing the phenyl ring with other aromatic or heteroaromatic systems to discover entirely new classes of active compounds. mdpi.com

Computational tools such as Comparative Molecular Field Analysis (CoMFA) and molecular docking can be employed to rationalize SAR data and guide the design of new, more potent, and selective analogues. nih.govresearchgate.net

| Modification Site | Proposed Modifications | Rationale |

|---|---|---|

| Phenyl Ring | Vary fluorine substitution pattern (e.g., 2,5-difluoro, 3,4-difluoro); introduce other halogens or CF₃, OCH₃ groups. | Modulate electronic properties, lipophilicity, and metabolic stability. nih.govnih.gov |

| Piperidine Ring (C3, C4, C5) | Introduce small alkyl groups (e.g., methyl, ethyl) or polar groups (e.g., -OH, -NH₂). | Probe steric and electronic requirements of the binding site; introduce new interaction points. nih.gov |

| Piperidine Nitrogen (N1) | Add alkyl chains of varying lengths, benzyl (B1604629) groups, or link to other heterocyclic moieties. | Explore new vectors for interaction and potentially modulate pharmacokinetic properties. nih.gov |

| Scaffold Hopping | Replace piperidine with pyrrolidine; replace phenyl with thiophene (B33073) or pyridine. | Discover novel core structures with improved properties. mdpi.com |

Integration with Advanced Systems Biology Approaches for Comprehensive Understanding

To move beyond a single-target interaction, a systems biology approach is essential for a holistic understanding of the biological effects of this compound. Systems biology combines large-scale 'omics' data with computational modeling to describe and predict how a compound affects complex biological networks. nih.govresearchgate.net

Future research should integrate the following systems biology methods:

Omics Profiling : Large-scale analysis of the transcriptome (RNA-seq), proteome (mass spectrometry), and metabolome (NMR/MS) of cells or tissues treated with the compound can reveal its global impact. This can help identify off-target effects, elucidate mechanisms of action, and discover novel therapeutic applications. nih.gov

Computational Modeling and Network Analysis : The data generated from omics studies can be used to construct and refine computational models of cellular pathways. nih.gov These models can simulate the compound's effect on the system, helping to prioritize drug targets and predict biological responses. nih.govrsc.org

High-Content Imaging and Phenotypic Screening : Automated microscopy and complex cell-based assays can capture the emergent properties of a biological system in response to the compound. nih.gov This allows for a more disease-relevant assessment of the compound's function beyond simple binding assays.

By integrating these approaches, researchers can build predictive models that better translate from preclinical findings to clinical outcomes, ultimately improving the efficiency of drug discovery and development. nih.govresearchgate.net

Potential Applications in Material Science or Catalysis

The unique structural features of this compound—namely its chirality and fluorine content—suggest potential applications beyond pharmacology, in fields such as material science and catalysis.

Asymmetric Catalysis : Chiral piperidines can serve as effective ligands for metal catalysts in asymmetric synthesis. The (2R) stereocenter could induce stereoselectivity in reactions such as hydrogenations, cross-couplings, or cycloadditions. The electron-withdrawing nature of the difluorophenyl group can modulate the electronic properties of a metal center, potentially enhancing catalytic activity and selectivity. man.ac.uk Future work could involve synthesizing metal complexes (e.g., with Zinc, Rhodium, or Palladium) and evaluating their performance in benchmark asymmetric reactions. rsc.org

Fluorinated Polymers and Materials : Organofluorine compounds are known for their unique properties, including high thermal stability, chemical resistance, and hydrophobicity. researchgate.netnih.gov this compound could serve as a chiral monomer for the synthesis of specialty polymers. Such polymers could have applications in advanced materials, such as chiral stationary phases for chromatography, specialized coatings, or as components in optoelectronic devices where the fluorine atoms can influence properties like the HOMO/LUMO energy levels. researchgate.nete-bookshelf.de

Further research is needed to synthesize and characterize these potential materials and catalysts to fully assess their viability and performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.